molecular formula C20H33NO2 B14474012 Dodecanamide, N-(4-ethoxyphenyl)- CAS No. 65570-09-4

Dodecanamide, N-(4-ethoxyphenyl)-

Cat. No.: B14474012
CAS No.: 65570-09-4
M. Wt: 319.5 g/mol
InChI Key: FNYASXPXPLJXCV-UHFFFAOYSA-N
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Description

Dodecanamide, N-(4-ethoxyphenyl)-, is a secondary amide characterized by a dodecanoyl (12-carbon) chain linked to a 4-ethoxyphenyl group via an amide bond. This structure confers distinct physicochemical properties, such as moderate lipophilicity due to the long alkyl chain and electronic effects from the ethoxyphenyl substituent.

Properties

CAS No.

65570-09-4

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)dodecanamide

InChI

InChI=1S/C20H33NO2/c1-3-5-6-7-8-9-10-11-12-13-20(22)21-18-14-16-19(17-15-18)23-4-2/h14-17H,3-13H2,1-2H3,(H,21,22)

InChI Key

FNYASXPXPLJXCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-(4-ethoxyphenyl)- typically involves the reaction of dodecanoic acid with 4-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Dodecanamide, N-(4-ethoxyphenyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(4-ethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Dodecanamide, N-(4-ethoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

  • N-(4-Ethoxyphenyl)decanamide (CAS 200127-27-1): Structure: Shares the 4-ethoxyphenyl group but has a shorter 10-carbon chain (decanoyl vs. dodecanoyl).

Functional Group Modifications

  • N4-Lauroylsulfacetamide (N-[4-[(acetylamino)sulfonyl]phenyl]dodecanamide): Structure: Replaces the ethoxyphenyl group with a sulfonamide-linked acetylaminophenyl moiety. Impact: Enhanced hydrogen-bonding capacity and polarity due to the sulfonamide group, making it suitable for antitubercular applications .
  • Lauramide MEA (N-{2-hydroxyethyl}dodecanamide) :
    • Structure : Substitutes the ethoxyphenyl group with a hydroxyethyl chain.
    • Impact : Increased hydrophilicity, enabling use as a viscosity controller and antistatic agent in cosmetics .

Functional and Application-Based Comparisons

Cosmetics and Surfactants

  • Lauramide MIPA (N-(2-hydroxypropyl)dodecanamide): Function: Antistatic agent and surfactant in cosmetics. Key Difference: The hydroxypropyl group enhances water solubility compared to the ethoxyphenyl variant, which may limit its use in non-polar formulations .
  • Lauramidopropyl Betaine :
    • Structure : Combines dodecanamide with a zwitterionic betaine group.
    • Application : Dual functionality as a surfactant and antistatic agent, unlike the ethoxyphenyl derivative, which lacks ionic character .

Pharmaceutical Research

  • Bucetin (N-(4-Ethoxyphenyl)-3-hydroxybutanamide): Structure: Shares the 4-ethoxyphenyl group but has a shorter 3-hydroxybutanamide chain.
  • N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide :
    • Structure : Features an oxamide bridge and branched isododecyl chain.
    • Role : High-purity research chemical, emphasizing structural complexity for specialized studies .

Electronic and Solubility Effects

  • Compared to sulfonamide derivatives (e.g., N4-Lauroylsulfacetamide), the lack of a sulfonyl group reduces polarity, favoring lipid bilayer interactions in biological systems .

Thermal and Stability Profiles

  • While direct data are absent, related compounds like N-(4-{[4-(dodecanoylamino)phenyl]sulfonyl}phenyl)dodecanamide exhibit defined glass transition temperatures (Tg) and melting points (Tm), suggesting that the ethoxyphenyl variant may similarly display stability suited for material science applications .

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